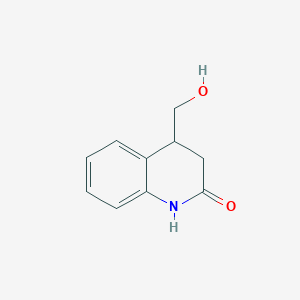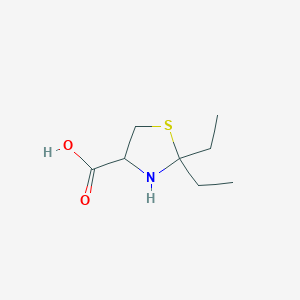
3-(4-formylphenoxy)Benzonitrile
Descripción general
Descripción
3-(4-formylphenoxy)Benzonitrile, also known as FPBN, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. FPBN is a versatile compound that can be synthesized through various methods and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(4-formylphenoxy)Benzonitrile involves its ability to interact with reactive oxygen species and inhibit protein tyrosine phosphatases. 3-(4-formylphenoxy)Benzonitrile can form adducts with reactive oxygen species, leading to the formation of fluorescent compounds that can be detected and quantified. The inhibition of protein tyrosine phosphatases by 3-(4-formylphenoxy)Benzonitrile leads to the modulation of several cellular signaling pathways, which can have downstream effects on cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
3-(4-formylphenoxy)Benzonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-(4-formylphenoxy)Benzonitrile has also been shown to modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases. Furthermore, 3-(4-formylphenoxy)Benzonitrile has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-formylphenoxy)Benzonitrile has several advantages for lab experiments, including its fluorescent properties, which allow for easy detection and quantification. It is also a versatile compound that can be used for a range of applications, including labeling and inhibition studies. However, there are also limitations to the use of 3-(4-formylphenoxy)Benzonitrile in lab experiments. For example, it can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on 3-(4-formylphenoxy)Benzonitrile. One area of interest is the development of 3-(4-formylphenoxy)Benzonitrile-based therapies for cancer and autoimmune diseases. Another area of interest is the exploration of 3-(4-formylphenoxy)Benzonitrile's potential as a neuroprotective agent. Additionally, there is potential for the development of new methods for the synthesis of 3-(4-formylphenoxy)Benzonitrile, which could lead to improved yields and purity of the final product. Overall, 3-(4-formylphenoxy)Benzonitrile is a promising compound with a range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-(4-formylphenoxy)Benzonitrile has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species in biological systems. 3-(4-formylphenoxy)Benzonitrile has also been used as a labeling agent for proteins and peptides, allowing for the visualization and tracking of these molecules in live cells. Furthermore, 3-(4-formylphenoxy)Benzonitrile has been shown to be an effective inhibitor of protein tyrosine phosphatases, which are important enzymes involved in several cellular signaling pathways.
Propiedades
IUPAC Name |
3-(4-formylphenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFCACSYPRATBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531090 | |
| Record name | 3-(4-Formylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formylphenoxy)Benzonitrile | |
CAS RN |
90208-22-3 | |
| Record name | 3-(4-Formylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


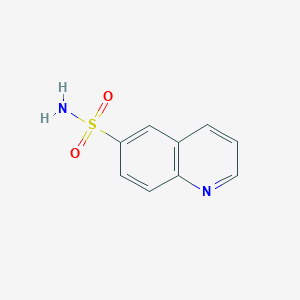
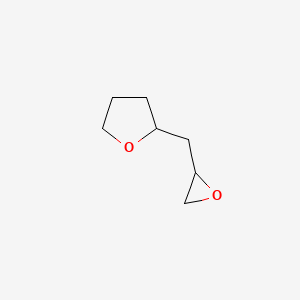
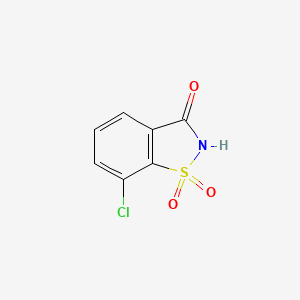
![4-Isocyanato-benzo[1,3]dioxole](/img/structure/B3388956.png)
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B3388963.png)

